molecular formula C25H17N3O3S B3569451 5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B3569451
M. Wt: 439.5 g/mol
InChI Key: QMBYSEIGPRXIGY-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” is a chemical compound that contains an indole group, which is a significant heterocyclic system in natural products and drugs . It also contains a naphthyl group and a pyrimidinedione group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of indole derivatives with various aldehydes . A series of novel sulfonyl, acyl, and benzoyl derivatives of 5-((1H-indol-3-yl)methylene)-2-(4-(1H-pyrrol-1-yl)phenylimino)-3-methylthiazolidin-4-one were synthesized and evaluated for their antibacterial and antifungal activity .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an acetyl-1H-indol-3-yl group, a naphthyl group, and a 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione group .


Chemical Reactions Analysis

Indole derivatives are known to react readily with hard and soft electrophiles due to their electron-rich character . They can undergo various chemical reactions, including C–C and C–N coupling reactions and reductions .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine and pharmacy, given the known biological activities of indole derivatives .

properties

IUPAC Name

(5E)-5-[(1-acetylindol-3-yl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S/c1-15(29)27-14-17(19-10-4-5-11-21(19)27)13-20-23(30)26-25(32)28(24(20)31)22-12-6-8-16-7-2-3-9-18(16)22/h2-14H,1H3,(H,26,30,32)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBYSEIGPRXIGY-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.